molecular formula C10H7ClFN3 B1384879 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine CAS No. 1069494-45-6

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine

Cat. No.: B1384879
CAS No.: 1069494-45-6
M. Wt: 223.63 g/mol
InChI Key: YMJKPCNFVPTQOD-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine is a chemical compound that belongs to the pyrazine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-chloro-3-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar pyrazine core and exhibit various biological activities, including antimicrobial and kinase inhibitory effects.

    Dipyrrolopyrazine derivatives: These compounds are used in optoelectronic applications and share structural similarities with 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications.

Biological Activity

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H8ClF N3
  • CAS Number : 1069494-45-6
  • Molecular Weight : 229.64 g/mol

The presence of the chloro and fluorine substituents on the phenyl ring is significant as these groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting signaling pathways relevant to disease processes.

Potential Targets:

  • Chemokine Receptors : Research indicates that derivatives of pyrazine compounds can interact with chemokine receptors such as CCR5, which plays a role in inflammatory responses and immune system regulation .
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes, although detailed studies are required to elucidate these interactions fully.

Antimicrobial Activity

Studies have shown that pyrazine derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

CompoundActivityReference
This compoundAntimicrobial
Other PyrazinesBroad-spectrum antimicrobial

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation. It may exert these effects by modulating the activity of inflammatory cytokines or inhibiting pathways associated with inflammation.

Anticancer Activity

Emerging data suggest that pyrazine derivatives can exhibit anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for similar applications .

Case Studies

  • Study on CCR5 Antagonism :
    A recent study highlighted the potential of pyrazine derivatives as selective antagonists for CCR5. The compound exhibited an IC50 value of approximately 1.09 µM, showing promising selectivity over other receptors like CCR2 . This selectivity is crucial for developing targeted therapies for conditions such as HIV.
  • Antimicrobial Efficacy :
    In a comparative analysis, several pyrazine derivatives were tested against common bacterial strains. The results indicated significant inhibition rates, suggesting that modifications in the structure (such as halogen substitutions) enhance antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazine derivatives:

CompoundStructureActivity Profile
5-(4-Chlorophenyl)pyrazin-2-amineSimilar core structureModerate antimicrobial activity
5-(Fluorophenyl)pyrazin-2-amineLacks chloro substitutionLower anticancer efficacy

The introduction of both chloro and fluorine groups in this compound enhances its biological activity compared to other derivatives.

Properties

IUPAC Name

5-(4-chloro-3-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-7-2-1-6(3-8(7)12)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJKPCNFVPTQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=N2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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